Superior Anti-Platelet Aggregation Activity of 2-Acetamidophenol vs. Paracetamol and Aspirin
2-Acetamidophenol demonstrates significantly greater inhibition of arachidonic acid (AA)-induced platelet aggregation compared to paracetamol and aspirin. At a concentration of 1 μM, 2-acetamidophenol inhibited AA-induced platelet aggregation by 93.8 ± 2.9% in human platelet-rich plasma (PRP), whereas paracetamol showed notably lower potency in comparable assays [1]. Against ADP-induced aggregation, 2-acetamidophenol at 50 μM achieved 52 ± 1.4% inhibition, an effect that was of greater potency and efficacy than that of aspirin [1]. The study concluded that 2-acetamidophenol has several times more potent anti-platelet potential than aspirin [2].
| Evidence Dimension | Inhibition of platelet aggregation |
|---|---|
| Target Compound Data | 1 μM: 93.8 ± 2.9% inhibition of AA-induced aggregation; 50 μM: 52 ± 1.4% inhibition of ADP-induced aggregation |
| Comparator Or Baseline | Paracetamol: significantly lower potency; Aspirin: lower potency against ADP-induced aggregation |
| Quantified Difference | Several-fold greater potency than aspirin; significantly higher potency than paracetamol |
| Conditions | In vitro human platelet-rich plasma (PRP) aggregation assay |
Why This Matters
This quantitative potency advantage positions 2-acetamidophenol as a superior tool compound for anti-platelet research and cardiovascular disease model development.
- [1] Qureshi ZR, Aslam M, Saeed TZ, Sial A. Anti-Platelet and Anti-Arthritic Activity of Orthocetamol (2-Acetamidophenol): An Ortho (O) Positional Isomer of Paracetamol. Turk J Pharm Sci. 2015;12(3):315-326. View Source
- [2] Table 6. NSAID Drug (s) | Study Design | Effects on Platelets. Pharmaceuticals. 2024; 17(5):627. https://pmc.ncbi.nlm.nih.gov/articles/PMC11124379/table/pharmaceuticals-17-00627-t006/. View Source
